molecular formula C13H13NO B12796755 1-Phenyl-1-(pyridin-4-yl)ethanol CAS No. 19490-94-9

1-Phenyl-1-(pyridin-4-yl)ethanol

Cat. No.: B12796755
CAS No.: 19490-94-9
M. Wt: 199.25 g/mol
InChI Key: NUTBZVHSUMWDCM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indenoisoquinoline involves several steps, starting with the formation of the indenoisoquinoline core structure. This typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed reactions to form the indenoisoquinoline scaffold .

Industrial Production Methods

Industrial production of indenoisoquinoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Indenoisoquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Mechanism of Action

Indenoisoquinoline exerts its effects by selectively trapping topoisomerase I-DNA cleavage complexes. This action prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks and ultimately inducing cell death. The compound’s ability to stabilize these cleavage complexes makes it a potent anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indenoisoquinoline is unique due to its synthetic origin and chemical stability. Unlike camptothecins, it is not a substrate for multidrug resistance efflux pumps, which enhances its efficacy in cancer treatment .

Properties

CAS No.

19490-94-9

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

1-phenyl-1-pyridin-4-ylethanol

InChI

InChI=1S/C13H13NO/c1-13(15,11-5-3-2-4-6-11)12-7-9-14-10-8-12/h2-10,15H,1H3

InChI Key

NUTBZVHSUMWDCM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=NC=C2)O

Origin of Product

United States

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